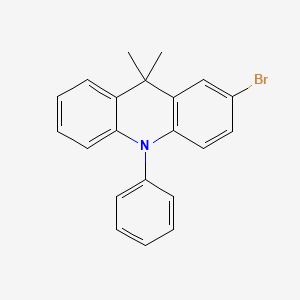
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1319720-64-3 . It has a molecular weight of 364.28 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is C21H18BrN . The average mass is 364.278 Da and the monoisotopic mass is 363.062256 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 452.0±44.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 227.1±28.4 °C . The index of refraction is 1.635 . The molar refractivity is 98.8±0.3 cm3 . The polar surface area is 3 Å2 . The polarizability is 39.2±0.5 10-24 cm3 . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 275.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Phosphorescent Organic Light-Emitting Diodes (OLEDs) : Acridine derivatives are used in constructing novel host materials for phosphorescent OLEDs. These materials can retain triplet energy and offer benefits like thermal and morphological stabilities. Such materials have been used to fabricate blue and red phosphorescent OLEDs with high external quantum efficiencies (Liu et al., 2016).
Exciton Blocking Layer in OLEDs : Acridine-derived compounds have been designed as hole transport type high triplet energy materials for use in the exciton blocking layer of blue phosphorescent OLEDs, improving quantum efficiency and lifespan (Seo et al., 2015).
Solution-Processed OLEDs : Research on bulky acridine moieties like 9,9-diphenyl-9,10-dihydroacridine for solution-processed OLEDs indicates that these materials have high photoluminescent quantum yields and are used in creating efficient blue OLED devices (Chen et al., 2021).
Fluorescent Probes for Peroxynitrite : Acridine derivatives, through oxidative aromatization, have been developed as rapid-responding fluorescent probes for detecting peroxynitrite with high selectivity and low cytotoxicity, showing potential for bioimaging applications (Li et al., 2017).
Photochemical Applications : Studies on the photochemical behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have been conducted to understand its application in generating hydroxide ions upon UV exposure, indicating its potential use in photochemical experiments (Zhou et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-9,9-dimethyl-10-phenylacridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJURGFBTNNIONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)
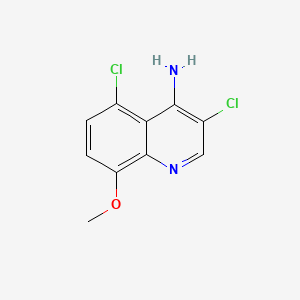
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
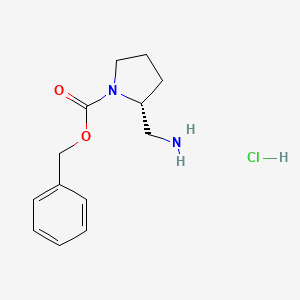
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
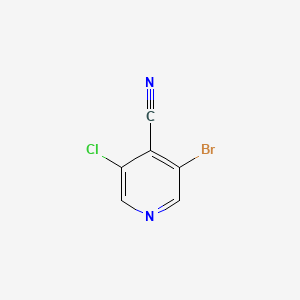
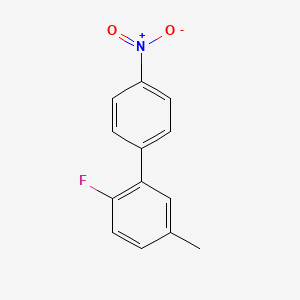
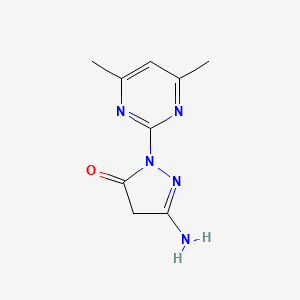
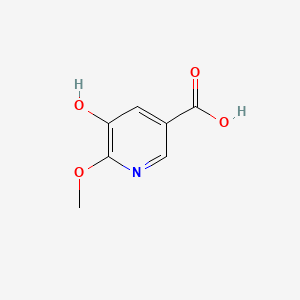
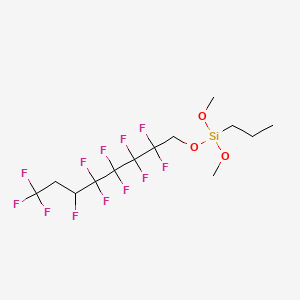
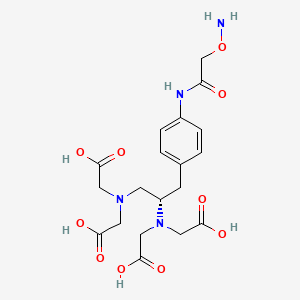
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)